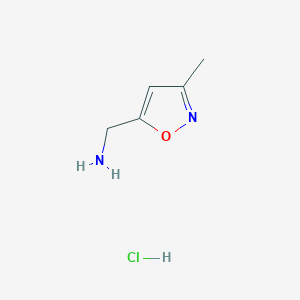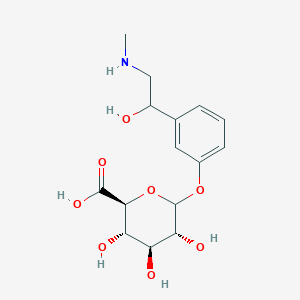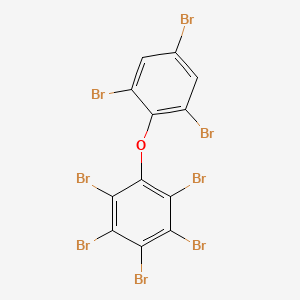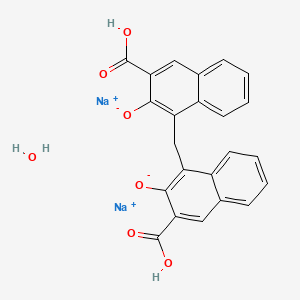
(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of FBC includes a cyclohexane ring attached to a carboxylic acid group and a 4-fluorobenzoyl group . The molecular weight is 250.27, and the molecular formula is C14H15FO3 . The exact mass is 250.10100 .Physical And Chemical Properties Analysis
FBC has a boiling point of 418.6ºC at 760 mmHg and a density of 1.251g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .Applications De Recherche Scientifique
Development of Fluorine-18 Labeled Antagonists
A study focused on synthesizing fluorinated derivatives of WAY 100635 for use as fluorine-18 labeled antagonists. Various acids, including 4-fluorobenzoic acid, were used in place of cyclohexanecarboxylic acid (CHCA) for radiolabeling and biological evaluation in rats. These compounds are aimed at enhancing imaging and diagnostic capabilities in medical applications (Lang et al., 1999).
Synthesis and Liquid Crystal Properties
Research into laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters explored the impact of lateral fluoro-substituents on nematic thermal stability and smectic tendencies. This work contributes to material science, particularly in the development of liquid crystal displays and related technologies (Gray et al., 1981).
N-Heterocyclic Carbene-Catalyzed Reactions
A study demonstrated the use of α,β-unsaturated acid fluorides in N-heterocyclic carbene-catalyzed cycloaddition reactions, producing 1,3-cyclohexadienes with high diastereocontrol. This advancement in organic synthesis techniques has potential applications in pharmaceuticals and complex organic molecule construction (Ryan et al., 2011).
Synthesis of Ferrocenylmethyl Benzene-Carboxamide Derivatives
Research on synthesizing N-(ferrocenylmethyl)benzene-carboxamide derivatives from various substituted fluorobenzoic acids has implications for developing novel compounds with potential applications in cancer therapy. This study underscores the intersection of organometallic chemistry and medicinal applications (Kelly et al., 2007).
Solid-Phase Synthesis Techniques
A study described the solid-phase synthesis method for creating 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing the versatility of fluorinated compounds in facilitating complex synthetic pathways. This method represents an advancement in efficient, scalable synthetic processes for pharmaceutical development (Lee et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
(1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNKATYHEDQSIH-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53471355 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)

![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)



![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)



![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)

